molecular formula C10H9N3O2 B1431831 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1443981-85-8

4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1431831
CAS No.: 1443981-85-8
M. Wt: 203.2 g/mol
InChI Key: HBJHBZNXCOTWIO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 1-methyl-1H-1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. The reaction is often catalyzed by copper(I) iodide (CuI) and a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity is a critical aspect of its mechanism .

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
  • 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile

Comparison: Compared to similar compounds, 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of the 1-methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its efficacy as an anticancer agent .

Properties

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJHBZNXCOTWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245854
Record name 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-85-8
Record name 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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